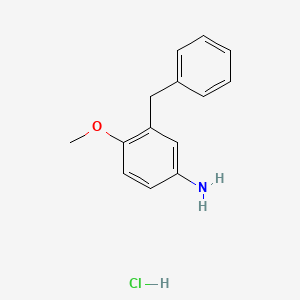![molecular formula C18H20N6 B3011304 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline CAS No. 2415539-90-9](/img/structure/B3011304.png)
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline, also known as DMXAA, is a small molecule drug that has been the focus of extensive scientific research due to its potential therapeutic applications. DMXAA was initially developed as an anticancer agent, but its mechanism of action and biochemical effects have been found to have broader implications. In
Mecanismo De Acción
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline's mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons and other cytokines. The STING pathway is a key component of the innate immune system, and its activation leads to the induction of an antiviral and antitumor response. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to selectively activate STING in tumor cells, leading to the production of cytokines and chemokines that induce tumor cell death.
Biochemical and Physiological Effects
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been found to have several biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including interferons, tumor necrosis factor-alpha, and interleukin-6. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage in tumor cells. In addition, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to increase vascular permeability, leading to increased tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied in animal models, and its mechanism of action is well understood. However, 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been found to have species-specific effects, which can limit its use in some animal models.
Direcciones Futuras
For 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline research include the development of new synthetic methods, the development of new formulations, and the use of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline in personalized medicine.
Métodos De Síntesis
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with 2,6-dimethyl-4-pyrimidinamine, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and isolation steps. The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to have anti-tumor effects in several animal models, including lung, breast, and colon cancer. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has been shown to activate the immune system, leading to the production of cytokines and chemokines that induce tumor cell death. 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has also been studied for its potential use in combination with other anticancer agents, as well as in the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Propiedades
IUPAC Name |
2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-13-11-17(21-14(2)20-13)23-7-9-24(10-8-23)18-12-19-15-5-3-4-6-16(15)22-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPGDODFMSQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-ethyl-5-((1-hydroxybutan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011228.png)



![[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B3011235.png)



![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)
